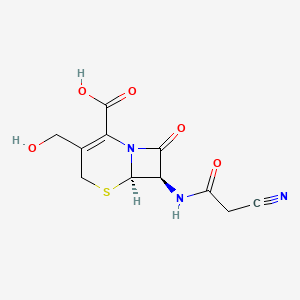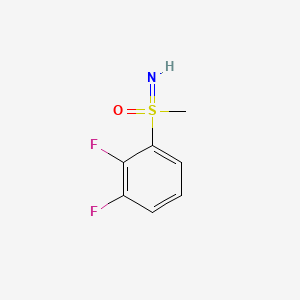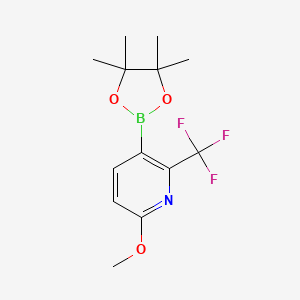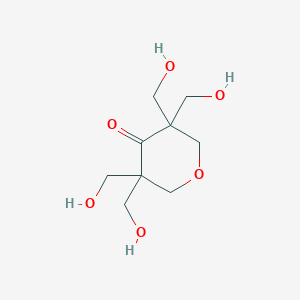
Desacetyl Cefacetrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desacetyl Cefacetrile is a metabolite of Cefacetrile, a broad-spectrum first-generation cephalosporin antibiotic. Cefacetrile is effective against both Gram-positive and Gram-negative bacterial infections. This compound retains some of the antibacterial properties of its parent compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desacetyl Cefacetrile can be synthesized from Cefacetrile through a deacetylation reaction. This process typically involves the removal of the acetyl group from the parent compound. The reaction conditions often include the use of specific enzymes or chemical reagents that facilitate the deacetylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale deacetylation of Cefacetrile. This process is optimized for efficiency and yield, often using biocatalysts or chemical catalysts to achieve the desired transformation. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Desacetyl Cefacetrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
Desacetyl Cefacetrile has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of quantitative methods.
Biology: Studied for its antibacterial properties and its role in bacterial resistance mechanisms.
Medicine: Investigated for its potential therapeutic applications, particularly in treating bacterial infections.
Industry: Used in the development of veterinary drugs and as a quality control standard in pharmaceutical manufacturing
Mechanism of Action
Desacetyl Cefacetrile exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Similar Compounds
Cefacetrile: The parent compound, a first-generation cephalosporin antibiotic.
Cephalexin: Another first-generation cephalosporin with similar antibacterial properties.
Cefadroxil: A first-generation cephalosporin used to treat various bacterial infections.
Uniqueness
Desacetyl Cefacetrile is unique due to its specific deacetylated structure, which retains some antibacterial properties of Cefacetrile. This makes it a valuable compound for studying the metabolic pathways and resistance mechanisms of cephalosporin antibiotics .
Properties
Molecular Formula |
C11H11N3O5S |
|---|---|
Molecular Weight |
297.29 g/mol |
IUPAC Name |
(6R,7R)-7-[(2-cyanoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O5S/c12-2-1-6(16)13-7-9(17)14-8(11(18)19)5(3-15)4-20-10(7)14/h7,10,15H,1,3-4H2,(H,13,16)(H,18,19)/t7-,10-/m1/s1 |
InChI Key |
YPPWJFOZOXKCIN-GMSGAONNSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC#N)C(=O)O)CO |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC#N)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13450117.png)
![2-[(2R)-2-hydroxypropoxy]phenol](/img/structure/B13450119.png)

![(S)-[(2-Cyclopentylphenoxy)methyl]-oxirane](/img/structure/B13450136.png)
![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)




![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)



